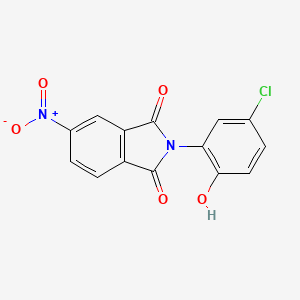
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide, commonly known as CFNB, is a synthetic compound that belongs to the family of benzamides. CFNB is a highly potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. CFNB has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases related to DNA damage.
Mecanismo De Acción
CFNB exerts its pharmacological effects by inhibiting 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes leads to the accumulation of DNA damage, which triggers cell death pathways in cancer cells. CFNB has been shown to be highly selective for 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes and does not affect other DNA repair mechanisms.
Biochemical and Physiological Effects:
CFNB has been shown to induce apoptosis (programmed cell death) in cancer cells by triggering DNA damage response pathways. CFNB has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy, by sensitizing cancer cells to DNA damage. CFNB has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFNB has several advantages for laboratory experiments, including its high potency and selectivity for 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes, which allows for precise targeting of DNA repair mechanisms. CFNB is also well-tolerated in animal models and has a favorable pharmacokinetic profile for in vivo studies. However, CFNB has some limitations, including its high cost of synthesis and potential off-target effects on other cellular pathways.
Direcciones Futuras
CFNB has significant potential for clinical applications in cancer therapy and other diseases related to DNA damage. Future research directions for CFNB could include the development of more potent and selective 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide inhibitors, the optimization of dosing regimens for clinical use, and the identification of biomarkers for patient selection and response prediction. CFNB could also be studied for its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, where DNA damage plays a role in pathogenesis.
Métodos De Síntesis
CFNB can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-nitroaniline with thionyl chloride to form 4-fluoro-3-nitrophenyl isocyanate. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield CFNB.
Aplicaciones Científicas De Investigación
CFNB has been extensively studied for its potential therapeutic applications in cancer treatment. 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes play a crucial role in DNA repair mechanisms, and their inhibition by CFNB can lead to the accumulation of DNA damage and subsequent cell death in cancer cells. CFNB has shown promising results in preclinical studies as a monotherapy and in combination with other anticancer agents. CFNB has also been studied for its potential applications in other diseases related to DNA damage, such as neurodegenerative disorders and cardiovascular diseases.
Propiedades
IUPAC Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-10-4-5-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXEABYULATDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)

![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)



![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)
![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
